8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
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Overview
Description
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid: is a complex organic compound with the molecular formula C₁₄H₁₆N₂O₄ It is characterized by a pyridoquinoline core structure with a nitro group at the 8th position and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of a suitable pyridoquinoline precursor, followed by carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitro group.
Major Products: The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted pyridoquinolines .
Scientific Research Applications
Chemistry: In chemistry, 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitro and carboxylic acid groups makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.
Mechanism of Action
The mechanism of action of 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
8-nitroquinoline: Similar in structure but lacks the pyrido ring, making it less complex.
5-nitroquinoline-2-carboxylic acid: Similar functional groups but different ring structure.
8-aminoquinoline: A reduced form of the nitro compound with different chemical properties.
Uniqueness: 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid group on a pyridoquinoline core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18) |
InChI Key |
RIKMSJBWDDECKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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